4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Overview
Description
5’,5’‘’‘-(Buta-1,3-diyne-1,4-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) is a complex organic compound characterized by its unique structure, which includes a buta-1,3-diyne linkage and terphenyl units
Preparation Methods
The synthesis of 5’,5’‘’‘-(Buta-1,3-diyne-1,4-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with dimethyl 5-ethynylisophthalate and other necessary reagents.
Reaction Conditions: The reaction mixture, containing dry toluene, copper (I) iodide, Pd(PPh3)4, and triethylamine, is deoxygenated with nitrogen and sealed.
Reaction Process: The mixture is stirred at 25°C for 15 minutes, followed by the dropwise addition of dimethyl 5-ethynylisophthalate dissolved in dry toluene. The reaction is then stirred for 4 hours at 85°C.
Purification: The resulting solid is separated by filtration, dissolved in dichloromethane, washed with water, dried over anhydrous MgSO4, and purified by flash chromatography to yield the final product.
Chemical Reactions Analysis
5’,5’‘’‘-(Buta-1,3-diyne-1,4-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5’,5’‘’‘-(Buta-1,3-diyne-1,4-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) has several scientific research applications:
Mechanism of Action
The mechanism of action of 5’,5’‘’‘-(Buta-1,3-diyne-1,4-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to form strong π-π interactions with other molecules, leading to the formation of stable supramolecular structures . These interactions are crucial for its applications in materials science and coordination chemistry.
Comparison with Similar Compounds
5’,5’‘’‘-(Buta-1,3-diyne-1,4-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) can be compared with similar compounds such as:
Tetramethyl 5,5′-(buta-1,3-diyne-1,4-diyl)diisophthalate: This compound has a similar buta-1,3-diyne linkage but different substituents on the aromatic rings.
Ytterbium Supramolecular Compounds: These compounds also utilize the buta-1,3-diyne linkage in their structures and exhibit unique luminescent properties.
The uniqueness of 5’,5’‘’‘-(Buta-1,3-diyne-1,4-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) lies in its specific combination of structural elements, which confer distinct properties and applications.
Properties
IUPAC Name |
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H26O8/c45-41(46)33-13-5-29(6-14-33)37-21-27(22-38(25-37)30-7-15-34(16-8-30)42(47)48)3-1-2-4-28-23-39(31-9-17-35(18-10-31)43(49)50)26-40(24-28)32-11-19-36(20-12-32)44(51)52/h5-26H,(H,45,46)(H,47,48)(H,49,50)(H,51,52) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPSTLTWYABQPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C#CC#CC3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H26O8 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.